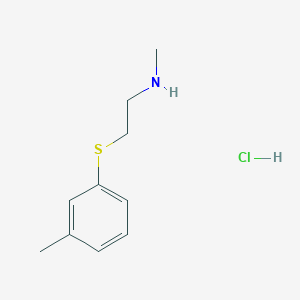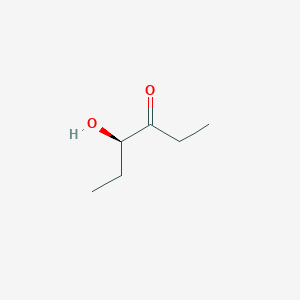![molecular formula C13H11ClN4O2P+ B14311132 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium CAS No. 112123-50-9](/img/structure/B14311132.png)
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium is a complex organic compound that features a combination of chlorophenoxy, triazole, and pyridinium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium typically involves multiple steps, starting with the preparation of the chlorophenoxy and triazole intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and various solvents such as acetone or dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The triazole group is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This inhibition can lead to the disruption of cellular processes and the induction of cell death in certain microorganisms and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol
- 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
- 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-
Uniqueness
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium is unique due to its combination of chlorophenoxy, triazole, and pyridinium groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
112123-50-9 |
|---|---|
Fórmula molecular |
C13H11ClN4O2P+ |
Peso molecular |
321.68 g/mol |
Nombre IUPAC |
1-[(4-chlorophenoxy)-(1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium |
InChI |
InChI=1S/C13H11ClN4O2P/c14-12-4-6-13(7-5-12)20-21(19,18-11-15-10-16-18)17-8-2-1-3-9-17/h1-11H/q+1 |
Clave InChI |
KHOONHYWESZJAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)P(=O)(N2C=NC=N2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



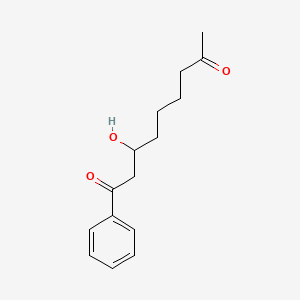
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
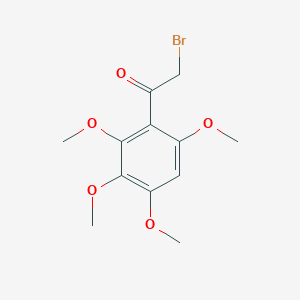

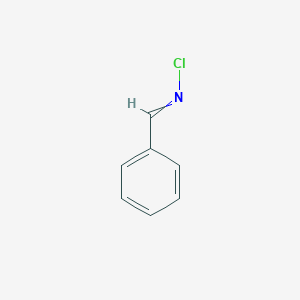
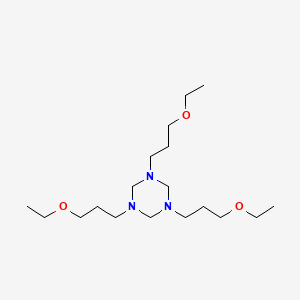

![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)


